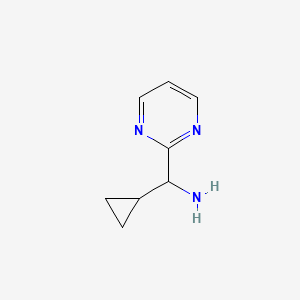![molecular formula C11H23NO2Si2 B11728193 Methyl 4-[Bis(trimethylsilyl)amino]-2-butynoate](/img/structure/B11728193.png)
Methyl 4-[Bis(trimethylsilyl)amino]-2-butynoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-[Bis(trimethylsilyl)amino]-2-butynoate is a chemical compound with the molecular formula C11H23NO2Si2. It is known for its unique structure, which includes a butynoate group and bis(trimethylsilyl)amino group. This compound is used in various scientific research applications due to its reactivity and stability.
準備方法
Synthetic Routes and Reaction Conditions
Methyl 4-[Bis(trimethylsilyl)amino]-2-butynoate can be synthesized through a multi-step process. One common method involves the reaction of 4-amino-2-butynoic acid with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an inert atmosphere to prevent oxidation and hydrolysis. The product is then purified using standard techniques such as column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated systems for the addition of reagents and control of reaction parameters ensures consistency and efficiency in production.
化学反応の分析
Types of Reactions
Methyl 4-[Bis(trimethylsilyl)amino]-2-butynoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The trimethylsilyl groups can be substituted with other functional groups using reagents like halogens or organometallic compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst such as palladium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or other substituted products.
科学的研究の応用
Methyl 4-[Bis(trimethylsilyl)amino]-2-butynoate is used in various scientific research applications, including:
Biology: In the study of enzyme mechanisms and protein interactions.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials.
作用機序
The mechanism of action of Methyl 4-[Bis(trimethylsilyl)amino]-2-butynoate involves its reactivity with various nucleophiles and electrophiles. The trimethylsilyl groups provide steric protection, allowing selective reactions at the butynoate moiety. The compound can interact with molecular targets such as enzymes and receptors, influencing biochemical pathways.
類似化合物との比較
Similar Compounds
Bis(trimethylsilyl)amine: Similar in structure but lacks the butynoate group.
Trimethylsilylacetylene: Contains a trimethylsilyl group but differs in the alkyne structure.
Methyl 4-amino-2-butynoate: Similar backbone but without the trimethylsilyl groups.
Uniqueness
Methyl 4-[Bis(trimethylsilyl)amino]-2-butynoate is unique due to the presence of both the butynoate and bis(trimethylsilyl)amino groups, which confer distinct reactivity and stability. This makes it a valuable compound in synthetic chemistry and various research applications.
特性
分子式 |
C11H23NO2Si2 |
|---|---|
分子量 |
257.48 g/mol |
IUPAC名 |
methyl 4-[bis(trimethylsilyl)amino]but-2-ynoate |
InChI |
InChI=1S/C11H23NO2Si2/c1-14-11(13)9-8-10-12(15(2,3)4)16(5,6)7/h10H2,1-7H3 |
InChIキー |
LXLWSGMFIOVOTH-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C#CCN([Si](C)(C)C)[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11728112.png)
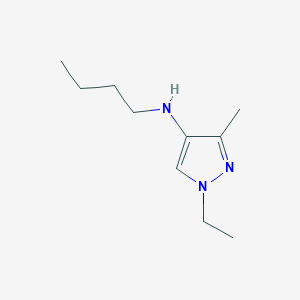
carbohydrazide](/img/structure/B11728118.png)
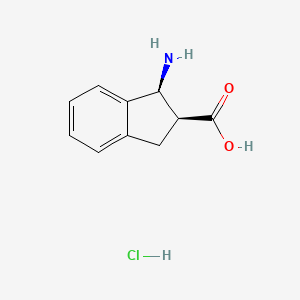
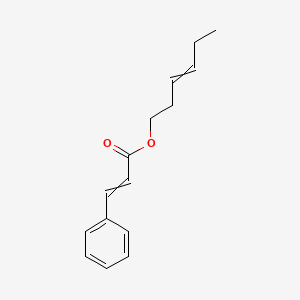
![benzyl[(1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11728133.png)
![[3-(Dimethylamino)propyl][(1-ethyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11728136.png)
![N-[(furan-2-yl)methyl]-5-methyl-1-(2-methylpropyl)-1H-pyrazol-3-amine](/img/structure/B11728138.png)

![N-[(5-fluorothiophen-2-yl)methyl]-1-[(oxolan-2-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11728149.png)
![1,5-dimethyl-N-{[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-3-amine](/img/structure/B11728150.png)
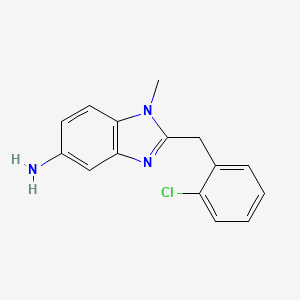
![2-Amino-6-chloro-5-methoxybenzo[d]thiazole](/img/structure/B11728162.png)
